molecular formula C25H20FN3O7 B6532401 ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 946282-04-8

ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B6532401
CAS No.: 946282-04-8
M. Wt: 493.4 g/mol
InChI Key: QKPHBHKLXISTMW-UHFFFAOYSA-N
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Description

Ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C25H20FN3O7 and its molecular weight is 493.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.12852815 g/mol and the complexity rating of the compound is 1000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research.

Molecular Structure and Properties

The compound has the molecular formula C25H20FN3O7C_{25}H_{20}FN_3O_7 and a molecular weight of approximately 493.4 g/mol. Its structure features multiple functional groups, including an amide, a carboxylate, and a dihydropyridazine moiety, which are pivotal for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reactions : Involving ethyl 2-oxo-2H-chromene-3-carboxylate and various amines or hydrazines.
  • Refluxing in Ethanol : This facilitates the formation of key intermediates necessary for constructing the final product.

Optimizing reaction conditions—such as temperature and solvent choice—is crucial for achieving high yields and purity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives. For example, related compounds have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Related chromene derivatives have been evaluated for their ability to inhibit inflammatory pathways, showing promise as anti-inflammatory agents in preclinical models .

Antimicrobial Properties

Chromene derivatives are known for their antimicrobial activities. Initial screenings indicate that similar compounds may possess significant activity against bacterial strains and fungi, suggesting therapeutic applications in treating infections .

Case Studies

  • Anticancer Screening : A study evaluated several chromene derivatives for their anticancer properties against MCF-7 cells. Compounds with similar structural features demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects .
  • Anti-inflammatory Testing : Another study focused on the anti-inflammatory effects of chromene-based compounds. The results showed that certain derivatives significantly reduced pro-inflammatory cytokine levels in vitro, supporting their potential use in inflammatory diseases .

Properties

IUPAC Name

ethyl 4-[(8-ethoxy-2-oxochromene-3-carbonyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O7/c1-3-34-19-7-5-6-14-12-17(24(32)36-22(14)19)23(31)27-18-13-20(30)29(16-10-8-15(26)9-11-16)28-21(18)25(33)35-4-2/h5-13H,3-4H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPHBHKLXISTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=O)N(N=C3C(=O)OCC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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